molecular formula C8H11ClO3 B2539343 Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate CAS No. 1033707-26-4

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

Cat. No.: B2539343
CAS No.: 1033707-26-4
M. Wt: 190.62
InChI Key: QSHKICZTKZLOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (molecular formula: C₈H₁₁ClO₃, molecular weight: 202.63 g/mol) is a β-keto ester derivative characterized by a cyclopropyl group at the 3-oxo position and a chlorine atom at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. Its structural uniqueness lies in the combination of the electron-withdrawing chlorine atom and the strained cyclopropane ring, which influence its reactivity and stability .

Properties

IUPAC Name

ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKICZTKZLOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033707-26-4
Record name ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :

    Step 1: Ethanol is reacted under inert atmosphere at 80°C for 1.5 hours.

    Step 2: Hydrogen chloride in 1,4-dioxane is added, and the reaction is carried out for 0.5 hours under inert atmosphere, followed by heating at 65°C for 2 hours.

    Step 3: Potassium trimethylsilonate in tetrahydrofuran is added, and the reaction is carried out at 20°C for 1 hour under inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form various cyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen chloride, potassium trimethylsilonate, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents such as tetrahydrofuran and 1,4-dioxane .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted esters, while cyclization reactions can produce cyclic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a building block for developing inhibitors targeting various biological pathways.

Case Study: Factor XIa Inhibitors

One notable application is in the development of Factor XIa inhibitors, which are crucial in anticoagulation therapy. Research indicates that derivatives of this compound can be synthesized to create compounds that effectively inhibit Factor XIa, thus preventing thrombosis without increasing bleeding risk .

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity due to the chloro and keto functional groups makes it suitable for various transformations.

Synthetic Pathways

Several synthetic routes have been reported, including:

  • Condensation Reactions : this compound can undergo condensation with amines to form β-lactams, which are valuable in antibiotic development.
Reaction TypeConditionsYield
Condensation with aminesRoom temperature, solvent-freeUp to 85%

Agrochemical Applications

Research has shown that derivatives of this compound exhibit herbicidal properties. These compounds can be modified to enhance their efficacy against specific weed species.

Example of Herbicidal Activity

A study demonstrated that certain derivatives could inhibit the growth of common agricultural weeds, suggesting potential applications in crop protection .

Material Science

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in radical polymerization reactions allows it to be incorporated into polymer matrices, enhancing mechanical properties.

Polymerization Studies

Experimental results indicate that polymers synthesized from this compound possess improved thermal stability and mechanical strength compared to those made from conventional monomers.

PropertyThis compound PolymerConventional Polymer
Thermal StabilityHigher than 250°CUp to 200°C
Mechanical StrengthEnhanced tensile strengthStandard values

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of β-keto esters is critical for modulating electronic and steric effects. Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is compared to analogs with alternative substituents:

Compound Name 2-Position Substituent Molecular Formula Key Properties/Applications Reference
Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate 4-chlorobenzyl C₁₅H₁₆ClO₃ Enhanced lipophilicity; used in drug discovery for kinase inhibition
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine C₁₁H₁₁FO₃ Higher metabolic stability due to C-F bond; used in PET tracer synthesis
Ethyl 2-formyl-3-oxopropanoate Formyl C₆H₈O₄ Reactive aldehyde group; precursor for heterocycles

Key Findings :

  • Chlorine at the 2-position (target compound) enhances electrophilicity compared to fluorine, facilitating nucleophilic substitutions.
  • Bulky substituents like 4-chlorobenzyl (in 4bn) increase steric hindrance, reducing reaction rates in SN2 mechanisms .

Variations at the 3-Oxo Position

The cyclopropyl group in the target compound is contrasted with aryl and heteroaryl substituents:

Compound Name 3-Oxo Substituent Molecular Formula Synthesis Yield Key Applications Reference
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-nitrophenyl C₁₁H₁₁NO₅ 50% Intermediate for antitumor agents
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichlorophenyl C₁₁H₁₀Cl₂O₃ N/A Antimicrobial activity studies
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl C₈H₁₂O₃ 60–70% Base structure for cyclopropane-containing drugs

Key Findings :

  • Cyclopropyl substituents introduce ring strain, increasing reactivity in cycloaddition reactions compared to aryl groups.
  • Nitrophenyl derivatives (e.g., 8a, 8b) exhibit stronger electron-withdrawing effects, stabilizing enolate intermediates in aldol condensations .

Key Findings :

  • Nitro-substituted analogs (e.g., 8b, 9) pose higher toxicity risks (e.g., respiratory irritation) compared to chlorine or cyclopropyl derivatives.
  • The cyclopropyl group in the target compound reduces aromatic ring-associated photodegradation .

Biological Activity

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

This compound features a cyclopropyl group and a chloro substituent, which contribute to its unique reactivity and biological profile. The molecular formula is C8H11ClO3C_8H_{11}ClO_3 with a molecular weight of approximately 192.63 g/mol. The compound's structure is illustrated below:

Ethyl 2 chloro 3 cyclopropyl 3 oxopropanoate\text{Ethyl 2 chloro 3 cyclopropyl 3 oxopropanoate}

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with chloroacetic acid or its derivatives under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Pharmacological Evaluation

Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of anti-inflammatory and anti-cancer activities. The compound has been evaluated for its interaction with various biological targets, including enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionInhibition of Class I PI3-kinase

The mechanism through which this compound exerts its biological effects often involves modulation of signaling pathways related to inflammation and cell proliferation. The chloro substituent enhances electrophilicity, facilitating interactions with nucleophilic sites on target proteins.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated the compound's effects on macrophage activation. Results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potent anti-inflammatory effect.

Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The compound activated caspase pathways, leading to programmed cell death, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.